N-(2-Bromoethyl)-N-butylbutan-1-amine
Description
N-(2-Bromoethyl)-N-butylbutan-1-amine is a secondary amine featuring a bromoethyl group and a butyl group attached to the nitrogen atom. The bromine atom imparts significant electrophilicity, making the compound reactive in substitution and alkylation reactions. This structural motif is prevalent in medicinal chemistry and materials science due to its versatility in forming covalent bonds or acting as a synthetic intermediate .
Properties
CAS No. |
54153-18-3 |
|---|---|
Molecular Formula |
C10H22BrN |
Molecular Weight |
236.19 |
IUPAC Name |
N-(2-bromoethyl)-N-butylbutan-1-amine |
InChI |
InChI=1S/C10H22BrN/c1-3-5-8-12(10-7-11)9-6-4-2/h3-10H2,1-2H3 |
InChI Key |
XJJBNVONBNPAAV-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCBr |
Canonical SMILES |
CCCCN(CCCC)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Group Reactivity |
|---|---|---|---|
| N-(2-Bromoethyl)-N-butylbutan-1-amine | Bromoethyl | ~222.15 (estimated) | High (Br as leaving group) |
| N-butyl(2-phenylethyl)amine | Phenylethyl | 177.29 | Low (aromatic stabilization) |
| N-(2-Azidoethyl)-N-benzylbutan-1-amine | Azidoethyl | ~235.33 | Moderate (azide cycloaddition) |
Table 2: Reaction Yields in Alkylation
| Brominated Amine | Reaction Type | Yield (%) | Key Limitation |
|---|---|---|---|
| N-(2-Bromoethyl)-N,N-diethylamine | N-Alkylation | 13 | Steric hindrance |
| 3-(2-Bromoethyl)-1H-indole | Bromination | 90 | High efficiency with PPh₃/CBr₄ |
Thermodynamic and Physical Properties
Studies on N-butylbutan-1-amine derivatives reveal:
- Excess Molar Volumes (Vₘᴱ) : Negative or low positive values in mixtures with amides, indicating moderate amide-amine interactions. Bromoethyl substitution likely enhances polarity, affecting solubility .
- Excess Enthalpies (Hₘᴱ) : Positive values dominate, suggesting weaker cross-interactions compared to amine-amine or amide-amide associations. Bromine’s electronegativity may amplify these effects .
Table 3: Thermodynamic Data for Amine Mixtures
| Amine | Vₘᴱ (cm³/mol) | Hₘᴱ (J/mol) | Key Interaction |
|---|---|---|---|
| N-butylbutan-1-amine | -0.5 to +0.2 | +200 to +500 | Steric hindrance reduces cross-interactions |
| This compound (predicted) | ~-1.0 to +0.5 | ~+300 to +600 | Enhanced polarity from Br |
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